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Compound of Interest

Compound Name: Megastigmatrienone

Cat. No.: B1235071

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of megastigmatrienone and other key
norisoprenoids, focusing on their distinct aroma profiles and the analytical methodologies used
to quantify and evaluate them. The information presented is supported by experimental data to
aid in research and development involving flavor and fragrance compounds.

Section 1: Comparative Analysis of Norisoprenoid
Aroma Profiles

Norisoprenoids are a class of aromatic compounds derived from the degradation of
carotenoids. They are significant contributors to the aroma profiles of a wide variety of
products, including wine, tea, and tobacco. Megastigmatrienone, often associated with a
tobacco-like aroma, is a key member of this family. Understanding the nuances of its aroma
profile in comparison to other norisoprenoids is crucial for flavor and fragrance applications.

Quantitative Sensory Data

The following table summarizes the key aroma descriptors and sensory thresholds of
megastigmatrienone and other selected C13-norisoprenoids. Sensory thresholds, the lowest
concentration at which a substance can be detected, are critical for understanding the impact
of these compounds on the overall aroma of a product.
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Sensory Threshold

Typical

Compound Aroma Descriptors  (in water/model Concentration in
wine) Wine
) Not widely reported, ) )
_ , Tobacco, spicy, _ Varies, can increase
Megastigmatrienone hypothetical ~0.3-1.2

woody, sweet[1][2]

Mg/L[1]

with aging[3]

B-Damascenone

Cooked apple, rose,
honey, fruity[4][5]

0.05 pg/L[4]

0.5-4 pg/Lin red

wines[6]

TDN (1,1,6-trimethyl-
1,2-
dihydronaphthalene)

Kerosene, petrol[5][6]

2 pg/L[4][6]

Up to 50+ pg/L in
aged Riesling[5]

Eucalyptus, camphor,

Not definitively
established, but

Varies, increases with

Vitispirane floral, fruity, woody[5] ) ]
7] contributes to aroma aging[5]
at low levels[5]
_ Can be found in
B-lonone Violet, raspberry[8] 0.09 pg/L[4]

various red wines[8]

Occurrence and Concentration in Different Matrices

The concentration of norisoprenoids can vary significantly depending on the product matrix,

processing, and aging conditions.
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Compound Wine Tobacco Tea
Key aroma
Present, especially in compound, also )
_ Present, contributes to
) ) aged wines, known as "tabanone,”
Megastigmatrienone the overall aroma

contributes to

"tobacco” notes.[3]

contributing to sweet,

dry, and fruity notes.

[2]19]

profile.

B-Damascenone

Widely present,
enhances fruity and

floral notes.[5]

Found in various

tobacco types.[9]

A common volatile
compound
contributing to the tea

aroma.[10]

Characteristic of aged

Not a primary aroma

Not a primary aroma

TDN o : :
Riesling wines.[5] contributor. contributor.
o Common in many Present in some Present in some tea
Vitispirane i o o
aged wines.[5] tobacco varieties. varieties.
Contributes to the
aroma of certain red ) ] A contributor to the
o Found in various )
B-lonone grape varieties like floral notes in some

Syrah and Pinot Noir.
[8]

tobacco types.[9]

teas.

Section 2: Experimental Protocols

Accurate quantification and sensory evaluation of norisoprenoids are essential for research and

quality control. The following sections detail the methodologies commonly employed.

Quantitative Analysis: Headspace Solid-Phase
Microextraction Gas Chromatography-Mass
Spectrometry (HS-SPME-GC-MS)

This is a standard technique for the analysis of volatile and semi-volatile organic compounds in

various matrices.
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Objective: To extract and quantify norisoprenoids from a sample matrix (e.g., wine, tobacco

extract).

Materials:

20 mL headspace vials with screw caps and septa

Solid-phase microextraction (SPME) fiber assembly (e.g.,
Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Heater-stirrer or water bath
Gas chromatograph coupled with a mass spectrometer (GC-MS)

Internal standards (e.g., deuterated analogues of the target compounds)

Procedure:

Sample Preparation: Place a defined amount of the sample (e.g., 5 mL of wine or a specific
weight of tobacco extract diluted in a suitable solvent) into a 20 mL headspace vial.

Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

Matrix Modification (Optional): For wine samples, add a salt (e.g., 1 g of NaCl) to increase
the ionic strength and promote the release of volatile compounds into the headspace.

Equilibration: Seal the vial and place it in a heater-stirrer or water bath at a controlled
temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile
compounds to equilibrate between the sample and the headspace.

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period
(e.g., 30-60 minutes) while maintaining the temperature and agitation. The volatile
compounds will adsorb onto the fiber coating.

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated
injection port of the GC. The high temperature of the injector (e.g., 250°C) desorbs the
analytes from the fiber onto the GC column.
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o Chromatographic Separation: The analytes are separated on the GC column based on their
volatility and affinity for the stationary phase. A typical temperature program starts at a low
temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C).

e Mass Spectrometric Detection: As the compounds elute from the column, they are ionized
and fragmented in the mass spectrometer. The resulting mass spectra are used for
identification and quantification.

o Data Analysis: Identify the target norisoprenoids based on their retention times and mass
spectra compared to authentic standards. Quantify the compounds by comparing their peak
areas to the peak area of the internal standard.

Sensory Evaluation: Descriptive Analysis of Aroma

Descriptive analysis is a sensory method used to identify and quantify the aromatic attributes of
a product.

Objective: To characterize and compare the aroma profiles of samples containing different
norisoprenoids.

Materials:

Trained sensory panel (8-12 panelists)

Standard wine tasting glasses with covers

Samples for evaluation, presented at a controlled temperature

Water and unsalted crackers for palate cleansing

Sensory evaluation software or standardized scoresheets

Procedure:

o Panelist Training: Train a panel of assessors to recognize and rate the intensity of specific

aroma attributes relevant to the samples being tested (e.g., "tobacco," "fruity," "floral,"

"kerosene"). Reference standards for each attribute should be provided.
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o Sample Preparation and Presentation: Prepare the samples under controlled conditions to
ensure consistency. Present the samples blind-coded and in a randomized order to the
panelists.

o Evaluation: Panelists individually assess the aroma of each sample. They are typically asked
to sniff the sample and then rate the intensity of each pre-defined attribute on a structured
scale (e.g., a 15-cm line scale anchored from "low" to "high").

o Data Collection: Collect the intensity ratings from all panelists for each sample and attribute.

o Data Analysis: Analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to
determine if there are significant differences in the aroma profiles of the samples. The results
are often visualized using spider or radar plots.

Section 3: Visualizing Key Pathways and Workflows
Biosynthesis of C13-Norisoprenoids from Carotenoids

Norisoprenoids are formed through the enzymatic or photochemical cleavage of carotenoid
precursors. Carotenoid cleavage dioxygenases (CCDs) are key enzymes in this pathway.
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Carotenoid Degradation to Norisoprenoids

Carotenoid Precursors

Neoxanthin beta-Carotene Lutein
VY Cleavage
Enzymatic Cleavage (CCD1, CCD4) | 2 Photochemical Oxidation
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Caption: Biosynthesis of C13-Norisoprenoids.

Experimental Workflow for Norisoprenoid Analysis

The following diagram illustrates the typical workflow for the quantitative and sensory analysis
of norisoprenoids.
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Caption: Norisoprenoid Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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